3-Phenylpropyl valerate

Description

The exact mass of the compound 3-Phenylpropyl valerate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenylpropyl valerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpropyl valerate including the price, delivery time, and more detailed information at info@benchchem.com.

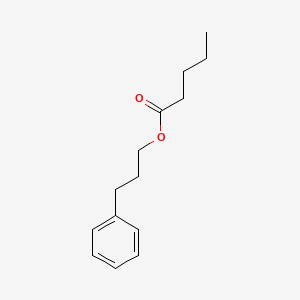

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFJJLRWQHMYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202927 | |

| Record name | 3-Phenylpropyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-88-7 | |

| Record name | Pentanoic acid, 3-phenylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeric acid, 3-phenylpropyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8528917KSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phenylpropyl valerate chemical structure and properties

Executive Summary

3-Phenylpropyl valerate (3-PPV) is a lipophilic ester utilized primarily in flavor and fragrance architectures for its balsamic, fruity, and green organoleptic profile. However, for the pharmaceutical scientist, 3-PPV serves as a critical model compound for studying esterase-mediated hydrolysis kinetics and lipophilic prodrug design. Its structure—comprising a phenylpropyl "linker" often used in drug conjugates and a valeric acid moiety—mimics the physicochemical behavior of medium-chain lipophilic prodrugs.

This guide provides a rigorous analysis of 3-PPV, moving beyond basic properties to explore its synthesis, metabolic fate, and utility as a functional excipient in lipid-based drug delivery systems (LBDDS).

Molecular Architecture & Physicochemical Profile

The utility of 3-PPV in formulation science is dictated by its high lipophilicity (LogP ~4.2) and lack of hydrogen bond donors, making it an excellent candidate for membrane permeation studies.

Table 1: Physicochemical Constants

| Property | Value | Context for Development |

| Molecular Formula | C₁₄H₂₀O₂ | Non-ionizable neutral lipid |

| Molecular Weight | 220.31 g/mol | Low MW favors passive diffusion |

| CAS Number | 5451-88-7 | Unique identifier for regulatory filing |

| LogP (Predicted) | 4.21 ± 0.3 | High membrane permeability; potential for depot effect |

| Boiling Point | 295–300°C (760 mmHg) | Thermally stable for hot-melt extrusion |

| Density | 0.965 ± 0.05 g/cm³ | Lower density than water; requires emulsification |

| Refractive Index | 1.485–1.490 | Critical for purity checks via refractometry |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Ideal for SEDDS (Self-Emulsifying Drug Delivery Systems) |

Technical Insight: The propyl chain between the phenyl ring and the ester oxygen creates a "steric spacer" that reduces the rate of enzymatic hydrolysis compared to benzyl esters, but is faster than hindered branched esters (e.g., isovalerates). This tunable hydrolysis rate is valuable for controlled release applications.

Synthetic Pathways & Process Chemistry

For research applications requiring high-purity (>99%) material, acid-catalyzed Fischer esterification remains the gold standard due to its atom economy and scalability.

Mechanism: Acid-Catalyzed Dehydration

The synthesis involves the nucleophilic attack of 3-phenyl-1-propanol on the carbonyl carbon of valeric acid. To drive this equilibrium-limited reaction (

Figure 1: Optimized synthetic workflow for 3-Phenylpropyl valerate using azeotropic distillation.

Experimental Protocol (Bench Scale)

Objective: Synthesize 50g of 3-Phenylpropyl valerate.

-

Charge: In a 250mL round-bottom flask, combine:

-

3-Phenyl-1-propanol (0.25 mol, 34.0 g)

-

Valeric acid (0.30 mol, 30.6 g) – 1.2 eq excess drives kinetics.

-

p-Toluenesulfonic acid (p-TsOH) (0.0025 mol, ~0.4 g).

-

Toluene (100 mL) – Azeotropic solvent.

-

-

Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (bath temp ~130°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (~3-4 hours).

-

Quench: Cool to room temperature. Pour mixture into a separatory funnel.

-

Wash:

-

Wash 2x with 50mL saturated NaHCO₃ (removes excess valeric acid). Caution: CO₂ evolution.

-

Wash 1x with 50mL Brine (removes trace water/catalyst).

-

-

Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

-

Purification: Distill the residue under reduced pressure (approx. 1-2 mmHg). Collect fractions boiling at ~140-145°C (estimated at reduced pressure).

Metabolic Fate & Safety (Pharmacokinetics)

Understanding the in vivo breakdown of 3-PPV is essential for safety assessments and prodrug modeling.

Hydrolysis Mechanism

Upon ingestion or systemic absorption, 3-PPV undergoes rapid hydrolysis mediated by carboxylesterases (CES1 in liver, CES2 in intestine).

-

Metabolite A: 3-Phenyl-1-propanol (Oxidized to Benzoic acid

Hippuric acid). -

Metabolite B: Valeric acid (Enters Fatty Acid

-oxidation

This rapid clearance pathway classifies 3-PPV as a "Soft Drug" analog—biologically active in structure but metabolically deactivated to safe, endogenous-like byproducts.

Figure 2: Metabolic hydrolysis and clearance pathways of 3-Phenylpropyl valerate.

Toxicology Profile

-

Acute Toxicity: Low. LD50 (Oral, Rat) > 5000 mg/kg (inferred from structural analogs like phenylpropyl acetate).

-

Sensitization: RIFM assessments for phenylpropyl esters generally show low sensitization potential, though high concentrations should be avoided on broken skin.

-

Regulatory Status: Generally Recognized As Safe (GRAS) for flavor use (FEMA structural class).

Analytical Characterization

For quality control (QC) in a development setting, the following markers confirm identity.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: DB-5 or equivalent non-polar capillary column.

-

Retention Index: ~1635 (Non-polar).[1]

-

Fragmentation Pattern (EI, 70eV):

-

m/z 91 (Base Peak): Tropylium ion

. Diagnostic of the benzyl/phenylpropyl moiety. -

m/z 118: Rearrangement ion characteristic of phenylpropyl esters.

-

m/z 85: Valeryl cation

. -

Molecular Ion: Weak or absent

.

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

- 7.15–7.30 (m, 5H): Aromatic protons.

-

4.08 (t, 2H):

-

2.68 (t, 2H): Benzylic

-

2.29 (t, 2H):

- 0.91 (t, 3H): Terminal methyl of valerate chain.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79546, 3-Phenylpropyl valerate. Retrieved from [Link]

-

The Good Scents Company (2023). 3-Phenylpropyl valerate Chemical Information.[1] Retrieved from [Link]

-

Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate (and related esters). Food and Chemical Toxicology.[2][3][4] Retrieved from [Link]

-

Study.com (2023). Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3-Phenylpropyl pentanoate Mass Spectrum. Retrieved from [Link]

Sources

Strategic Synthesis of 3-Phenylpropyl Valerate: A High-Fidelity Esterification Protocol

Executive Summary

Target Molecule: 3-Phenylpropyl valerate (CAS: 5451-88-7) Primary Application: Fragrance chemistry, pharmaceutical intermediate (prodrug linker moieties). Methodology: Nucleophilic Acyl Substitution via Acid Chloride.

This technical guide details the synthesis of 3-phenylpropyl valerate from 3-phenyl-1-propanol. While Fischer esterification is a common industrial route, it is equilibrium-limited and requires water removal (Dean-Stark or molecular sieves). For research and drug development applications where conversion, purity, and speed are paramount, the Acyl Chloride Method (using Valeryl Chloride) is the superior choice. It drives the reaction to completion irreversibly and simplifies purification.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the high electrophilicity of valeryl chloride. The reaction is a classic nucleophilic acyl substitution, catalyzed by 4-Dimethylaminopyridine (DMAP) to generate a hyper-nucleophilic acyl-pyridinium intermediate, which is then attacked by the alcohol.

Reaction Mechanism (DOT Visualization)

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.

Experimental Protocol

Reagents & Stoichiometry

Scale: 20 mmol (Representative Laboratory Scale)

| Component | Role | MW ( g/mol ) | Equiv. | Mass (g) | Vol (mL) | Density (g/mL) |

| 3-Phenyl-1-propanol | Substrate | 136.19 | 1.0 | 2.72 g | 2.73 mL | ~0.998 |

| Valeryl Chloride | Reagent | 120.58 | 1.2 | 2.89 g | 2.85 mL | 1.016 |

| Triethylamine (TEA) | Base | 101.19 | 1.5 | 3.03 g | 4.17 mL | 0.726 |

| DMAP | Catalyst | 122.17 | 0.1 | 0.24 g | N/A | Solid |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | N/A | 40 mL | 1.33 |

Critical Safety Note: Valeryl chloride is a lachrymator and corrosive. It reacts violently with water to release HCl gas.[1] All glassware must be flame-dried, and the reaction performed under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology

Phase 1: Setup & Addition

-

Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with Nitrogen for 5 minutes.

-

Solvation: Add 3-phenyl-1-propanol (2.72 g, 20 mmol) , Triethylamine (4.17 mL) , and DMAP (0.24 g) to the flask. Add DCM (30 mL) .

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes to equilibrate.

-

Addition: Dilute Valeryl Chloride (2.85 mL) in DCM (10 mL) in a separate syringe. Add this solution dropwise to the RBF over 15 minutes.

-

Reasoning: Dropwise addition at 0 °C prevents runaway exotherms and minimizes the formation of side products.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–4 hours.

Phase 2: Workup & Isolation

-

Quench: Add 20 mL of saturated Ammonium Chloride (

) solution to quench unreacted acid chloride. Stir vigorously for 10 minutes. -

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[2]

-

Wash Sequence:

-

Wash 1: 1M HCl (2 x 20 mL) — Removes TEA and DMAP (protonates amines to water-soluble salts).

-

Wash 2: Saturated

(2 x 20 mL) — Neutralizes any residual acid. -

Wash 3: Brine (1 x 20 mL) — Dries the organic layer osmotically.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Process Analytical Technology (PAT) & Validation

To ensure the "Self-Validating System" requirement, use the following analytical markers.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) or

stain. -

Expectation:

-

Reactant (Alcohol): Lower

(more polar). -

Product (Ester): Higher

(less polar). -

Validation: The alcohol spot must disappear completely.

-

Nuclear Magnetic Resonance (NMR)

The product structure is confirmed by the disappearance of the alcohol O-H proton and the shift of the adjacent methylene group.

Predicted

| Shift ( | Multiplicity | Integration | Assignment |

| 7.15 – 7.35 | Multiplet | 5H | Aromatic Phenyl Ring |

| 4.08 | Triplet ( | 2H | |

| 2.68 | Triplet ( | 2H | |

| 2.29 | Triplet ( | 2H | |

| 1.96 | Multiplet | 2H | Middle propyl |

| 1.55 – 1.65 | Multiplet | 2H | Valeryl |

| 1.30 – 1.40 | Multiplet | 2H | Valeryl |

| 0.91 | Triplet | 3H | Terminal |

Physical Properties for QC[3]

-

Boiling Point: ~285 °C (at 760 mmHg). Vacuum distillation is recommended for purification (e.g., Kugelrohr).

References

-

PubChem. (n.d.). 3-Phenylpropyl valerate (Compound). National Library of Medicine. Retrieved from [Link]

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

-

The Good Scents Company. (n.d.). 3-phenyl propyl valerate. Retrieved from [Link]

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Substituted 3-Phenylpropanoic Acids

Foreword: The Enduring Scaffold of 3-Phenylpropanoic Acid

The 3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundational framework for a diverse array of biologically active molecules. Its inherent simplicity, combined with the vast potential for chemical modification, has allowed for the development of compounds that modulate a wide spectrum of physiological and pathological processes. This guide provides an in-depth exploration of the significant biological activities exhibited by substituted 3-phenylpropanoic acids, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present a holistic view of their therapeutic potential.

The Anti-Inflammatory Powerhouse: Beyond Ibuprofen

The most prominent and commercially successful application of the 3-phenylpropanoic acid scaffold is in the realm of anti-inflammatory drugs. The archetypal example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used to manage pain, fever, and inflammation.[1][2][3] The primary mechanism of action for many 3-phenylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: Taming the Inflammatory Cascade

Inflammation is a complex biological response involving the production of inflammatory mediators, primarily prostaglandins. The synthesis of prostaglandins is catalyzed by two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

Many substituted 3-phenylpropanoic acids act as non-selective inhibitors of both COX-1 and COX-2.[1] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This reduction in prostaglandin levels leads to the alleviation of pain, inflammation, and fever.[1] The pursuit of selective COX-2 inhibitors aims to minimize the gastrointestinal side effects associated with COX-1 inhibition.[4]

A study on a pyrrole derivative of 3-phenylpropanoic acid, compound 3f, demonstrated potent anti-inflammatory activity by reducing local edema and suppressing the pro-inflammatory cytokine TNF-α.[4][5][6] Interestingly, this compound also elevated the levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism beyond simple COX inhibition.[4][5][6]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common colorimetric method for assessing the in vitro inhibition of COX-1 and COX-2 by test compounds.[7][8][9]

Principle: The assay measures the peroxidase activity of COX. PGH2, produced from arachidonic acid by the cyclooxygenase activity of COX, is reduced to PGF2α. The peroxidase component of COX then catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The inhibition of this color development is proportional to the inhibition of COX activity.

Materials:

-

COX-1 and COX-2 enzymes (purified)

-

Arachidonic acid (substrate)

-

Heme

-

Reaction buffer (e.g., Tris-HCl)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds (substituted 3-phenylpropanoic acids)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, enzyme solution, and either the test compound, reference inhibitor, or vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the chromogenic substrate (TMPD) to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a period of time (kinetic measurement) or at a fixed endpoint using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

The Antimicrobial Frontier: A Broad Spectrum of Activity

Substituted 3-phenylpropanoic acids have demonstrated promising antimicrobial activity against a range of pathogenic and non-pathogenic bacteria and fungi.[10] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the phenyl ring. For instance, studies on 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives revealed that many of these molecules display potent antibacterial and antifungal activities.[11] The ease of their synthesis further enhances their potential for therapeutic applications.[11] Conversely, some modifications, such as the substitution of the phenyl moiety with a propyl or methyl group, have been shown to be detrimental to the antibacterial effect against certain strains like S. aureus and B. subtilis.[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits the growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the growth in each well is assessed visually or by measuring the optical density.

Materials:

-

Test compounds (substituted 3-phenylpropanoic acids)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Standardized microbial inoculum

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Reference antibiotic (e.g., Ampicillin, Ciprofloxacin)

Procedure:

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusting the turbidity to a specific McFarland standard (e.g., 0.5 for bacteria).

-

Inoculation: Inoculate each well (except the negative control) with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm.

| Compound Type | Target Microorganism | Reported Activity | Reference |

| Phenylpropanoic acids | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Inhibitory activity | [10] |

| 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | Bacteria and Fungi | Potent antibacterial and antifungal activities | [11] |

| Thiazole derivatives of 3-phenylpropanoic acid | Bacteria | Discrete antimicrobial activity | [12] |

The Antioxidant Shield: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Several substituted 3-phenylpropanoic acids have been identified as potent antioxidants.

Mechanism of Action: Radical Scavenging

The antioxidant activity of these compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl groups on the phenyl ring significantly enhances this radical scavenging capacity. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to possess both antioxidant and anticancer properties.[13][14] The hydroxyl group in the phenolic structure can donate a hydrogen atom to neutralize ROS, and the adjacent amino group can further stabilize the resulting phenoxyl radical.[14]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

IUPAC name and CAS number for 3-phenylpropyl pentanoate

[1]

Document Type: Technical Guide & Chemical Profile Subject: 3-Phenylpropyl Pentanoate (CAS 5451-88-7) Author Role: Senior Application Scientist[1]

Chemical Identity & Nomenclature

Precise identification is the first step in any rigorous experimental design.[1] Unlike its more common homologs (acetate or propionate), the pentanoate ester offers unique lipophilicity and volatility profiles suitable for sustained-release applications.[1]

| Identifier | Value | Notes |

| IUPAC Name | 3-Phenylpropyl pentanoate | Systematic nomenclature |

| Common Name | 3-Phenylpropyl valerate | "Valerate" denotes the C5 straight chain |

| CAS Number | 5451-88-7 | Verified Registry Number |

| Molecular Formula | C₁₄H₂₀O₂ | |

| SMILES | CCCCC(=O)OCCCC1=CC=CC=C1 | Useful for cheminformatics/docking |

| InChI Key | OKFJJLRWQHMYCM-UHFFFAOYSA-N | Unique molecular hash |

Physicochemical Profile

Understanding the physical properties is critical for isolation, purification, and formulation.[1] The data below synthesizes experimental values with high-confidence predictive models where experimental gaps exist.

| Property | Value | Technical Insight |

| Molecular Weight | 220.31 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous compared to lower esters.[1][2] |

| Boiling Point | ~280–290 °C (est. @ 760 mmHg) | High boiling point requires high-vacuum distillation for purification (e.g., 0.5 mmHg).[1][2] |

| Density | ~0.98 g/cm³ (25 °C) | Slightly less dense than water; phase separation is straightforward.[1][2] |

| LogP (Octanol/Water) | ~4.2 (Predicted) | Highly lipophilic; excellent for oil-phase formulations or lipid-based drug delivery.[1][2] |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Compatible with non-polar solvents (Hexane, DCM).[1][2] |

| Organoleptic | Balsamic, fruity, green, floral | Heavier, more substantive odor than the propionate analog.[2] |

Synthesis & Manufacturing Protocols

Method A: Acyl Chloride Synthesis (High Yield / Lab Scale)

Rationale: Irreversible reaction driven by the formation of HCl (neutralized by base), ensuring complete conversion without equilibrium constraints.[1]

Reagents:

-

3-Phenyl-1-propanol (1.0 equiv)[1]

-

Pentanyl chloride (Valeryl chloride) (1.1 equiv)[1]

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv) as acid scavenger.[1]

-

Dichloromethane (DCM) (Solvent).[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Dissolve 3-phenyl-1-propanol and Et₃N in anhydrous DCM. Cool to 0°C.[1][2]

-

Addition: Add Pentanyl chloride dropwise to control exotherm.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove excess amine), then saturated NaHCO₃, then Brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography or vacuum distillation.

Method B: Fischer Esterification (Scalable / Green)

Rationale: Equilibrium-driven process utilizing an acid catalyst.[1] Water removal is the critical control point (CCP).[1]

Reagents:

-

Pentanoic acid (Valeric acid) (Excess, 1.5 equiv)[1]

-

p-Toluenesulfonic acid (pTSA) (Catalytic, 1-2 mol%)[1]

-

Toluene (Solvent for azeotropic distillation).[1]

Protocol:

-

Reflux: Combine reactants and catalyst in toluene in a flask equipped with a Dean-Stark trap .

-

Water Removal: Reflux until theoretical water volume is collected in the trap (approx. 4-8 hours).

-

Neutralization: Cool, wash with NaHCO₃ to remove pTSA and unreacted valeric acid.[1]

-

Isolation: Distill toluene; fractionally distill the product under reduced pressure.

Mechanistic Visualization

The following diagram illustrates the logical flow of the Fischer Esterification pathway, highlighting the critical intermediate steps.

Figure 1: Mechanistic pathway for the acid-catalyzed synthesis of 3-phenylpropyl pentanoate.

Analytical Characterization (QC)

To validate the synthesis, the following spectral signatures must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.15–7.30 (m, 5H): Aromatic protons (Phenyl group).[1]

-

δ 4.08 (t, 2H): -CH₂-O-C(O)- (Triplet, deshielded by oxygen).[1]

-

δ 2.68 (t, 2H): Ph-CH₂- (Benzylic protons).[1]

-

δ 2.29 (t, 2H): -O-C(O)-CH₂- (Alpha to carbonyl).[1]

-

δ 1.95 (quint, 2H): Ph-CH₂-CH₂-CH₂-O- (Central methylene of propyl chain).[1]

-

δ 0.91 (t, 3H): Terminal methyl of pentanoate chain.[1]

-

-

IR Spectrum (Neat):

Applications & Regulatory Status

While less ubiquitous than its propionate cousin (FEMA 2897), the pentanoate ester fills a specific niche in formulation science.[1]

-

Fragrance Chemistry: Used as a fixative in floral and balsamic accords.[1] Its higher molecular weight and lower vapor pressure allow it to anchor more volatile top notes (like citrus or light esters), extending the scent profile (substantivity).[1]

-

Flavor Industry: Listed in the Japanese Food Flavoring Additives List (No. 2172) [1].[1] It imparts a heavy, sweet, fruity-floral note useful in imitation fruit complexes (e.g., apricot, peach).[1]

-

Pharmaceuticals: Potential use as a lipophilic linker or prodrug moiety.[1] The pentanoate chain increases membrane permeability compared to shorter esters.[1]

Regulatory Note:

Safety & Toxicology

Standard safety protocols for organic esters apply.[1]

References

-

Japanese Food Flavoring Additives List. Japan Food Chemical Research Foundation.[1] (Entry 2172: 3-phenylpropyl valerate).[1][4]

-

Canada Gazette Part I. Government of Canada.[1] (Listing CAS 5451-88-7 on DSL).[1]

-

PubChem Compound Summary. National Center for Biotechnology Information.[1] (CID 79546: 3-Phenylpropyl pentanoate).[1] [1][2]

An In-depth Technical Guide to the Olfactory Properties and Odor Profile of 3-Phenylpropyl Valerate

This guide provides a comprehensive technical overview of the olfactory properties and odor profile of 3-phenylpropyl valerate (also known as 3-phenylpropyl pentanoate). Designed for researchers, scientists, and professionals in the fragrance and flavor industries, this document delves into the chemical characteristics, sensory evaluation, and underlying scientific principles that define the unique aromatic signature of this ester.

Introduction: The Aromatic Landscape of Phenylpropyl Esters

The family of phenylpropyl esters holds a significant position in the palette of fragrance and flavor chemists. Characterized by the presence of a phenylpropyl alcohol moiety esterified with a carboxylic acid, these compounds often exhibit complex and desirable aroma profiles, ranging from floral and fruity to balsamic and spicy. 3-Phenylpropyl valerate, the subject of this guide, is a member of this family, and its olfactory characteristics are a direct consequence of its molecular structure. Understanding the nuances of its scent profile requires a multi-faceted approach, combining analytical chemistry with rigorous sensory evaluation.

Chemical and Physical Properties of 3-Phenylpropyl Valerate

A thorough understanding of the physicochemical properties of an aroma chemical is fundamental to its application in various formulations. These properties influence its volatility, stability, and ultimately, its perception by the olfactory system.

| Property | Value | Source |

| Chemical Name | 3-phenylpropyl pentanoate | [1] |

| CAS Number | 5451-88-7 | [1] |

| Molecular Formula | C14H20O2 | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 244.00 to 245.00 °C @ 760.00 mm Hg (for the related 3-phenylpropyl acetate) | [2] |

| Flash Point | > 100 °C (for related 3-phenylpropyl esters) | [3][4][5] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [2] |

Olfactory Profile: A Symphony of Fruity and Floral Notes

While specific detailed sensory data for 3-phenylpropyl valerate is not extensively published, a comprehensive olfactory profile can be constructed by examining structurally related phenylpropyl esters. This comparative analysis provides a strong indication of the anticipated aroma characteristics.

Inferred Odor Profile of 3-Phenylpropyl Valerate:

Based on the profiles of its close analogs, 3-phenylpropyl valerate is expected to possess a multifaceted odor profile characterized by the following notes:

-

Primary Notes: Fruity, Sweet

-

Secondary Notes: Floral, Balsamic

-

Subtle Nuances: Green, Spicy, Honey-like

Comparative Analysis with Structurally Similar Esters:

-

3-Phenylpropyl Acetate: Described as having a floral, honey-like, and mildly spicy aroma. It is widely used to create warm, lingering middle notes in perfumes and to impart natural fruit-and-honey nuances.[2] The odor profile is further detailed as fruity, sweet, floral, balsamic, spicy, with hints of rose, honey, green, hyacinth, and cherry.[2] Another source describes it as having sweet, balsamic, storax, spicy, and cinnamon notes.[3]

-

3-Phenylpropyl Propionate: This ester is characterized by a floral, balsamic, hyacinth, and mimosa odor.[4]

-

3-Phenylpropyl Isobutyrate: Possesses a complex fruity profile with tropical, apricot, plum, balsamic, jammy, and honey notes.[5]

The valerate (pentanoate) chain is longer than acetate and propionate, which often contributes to a richer, more pronounced fruity character with potentially reduced sharpness and increased smoothness.

Methodologies for Olfactory and Physicochemical Analysis

To rigorously characterize the olfactory properties of 3-phenylpropyl valerate, a combination of sensory and instrumental analysis is essential. The following protocols outline the standard methodologies employed in the fragrance industry.

Sensory Panel Evaluation

Sensory analysis provides the most direct measure of a substance's odor profile as perceived by humans. A trained sensory panel is a calibrated instrument for olfactory assessment.

Protocol for Descriptive Sensory Analysis:

-

Panelist Selection and Training:

-

Select 10-15 panelists based on their olfactory acuity, ability to describe scents, and consistency.

-

Train panelists on a range of standard aroma chemicals to establish a common vocabulary for odor description. This training should include intensity rating scales.

-

-

Sample Preparation:

-

Prepare a 1% solution of 3-phenylpropyl valerate in a neutral solvent such as diethyl phthalate or ethanol.

-

Dip standard fragrance testing strips into the solution, ensuring they are saturated to a consistent level.

-

Allow the solvent to evaporate for 30 seconds before evaluation.

-

-

Evaluation Procedure:

-

Present the scented strips to the panelists in a well-ventilated, odor-free environment.

-

Panelists evaluate the odor at three time points:

-

Top Note (initial impression): Immediately after solvent evaporation.

-

Heart Note (30 minutes): To assess the main character of the fragrance.

-

Base Note (4 hours): To evaluate the tenacity and lingering character.

-

-

For each time point, panelists will rate the intensity of various odor descriptors (e.g., fruity, sweet, floral, balsamic, green) on a labeled magnitude scale (LMS) from 0 (not perceptible) to 100 (very strong).

-

Panelists also provide qualitative descriptions of the aroma.

-

-

Data Analysis:

-

Calculate the mean intensity ratings for each descriptor at each time point.

-

Generate a spider web (radar) plot to visualize the odor profile.

-

Compile a list of the most frequently used qualitative descriptors.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is invaluable for identifying the specific chemical components responsible for the overall aroma of a substance and for detecting trace impurities that may contribute to off-notes.

Protocol for GC-O Analysis:

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

-

The column effluent is split between the FID and the ODP.

-

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for general profiling. A polar column (e.g., Carbowax type) can also be used for confirmation.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 5°C/min to 250°C.

-

Final hold: 10 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 280°C.

-

ODP Transfer Line Temperature: 250°C, with humidified air added to the effluent to prevent nasal dehydration.

-

-

Procedure:

-

Inject a dilute solution of 3-phenylpropyl valerate (e.g., 0.1% in hexane) into the GC.

-

A trained analyst sniffs the effluent from the ODP throughout the chromatographic run.

-

The analyst records the retention time, duration, and a detailed description of each odor event.

-

-

Data Interpretation:

-

Correlate the odor events with the peaks detected by the FID.

-

If coupled with a Mass Spectrometer (GC-MS-O), identify the chemical structure of the compounds responsible for each odor.

-

This analysis can confirm that the characteristic odor is solely from 3-phenylpropyl valerate and not from any impurities.

-

Structure-Odor Relationship: The Molecular Basis of Scent

The olfactory properties of 3-phenylpropyl valerate are intrinsically linked to its molecular architecture. Several key structural features contribute to its characteristic aroma:

-

The Phenylpropyl Moiety: The C9H11- group provides a foundational balsamic and slightly floral character. The saturated propyl chain, as opposed to an unsaturated propenyl chain (as in cinnamyl esters), generally imparts a softer, less spicy, and more rounded aroma.

-

The Ester Functional Group: The ester linkage (-COO-) is a well-known osmophore (a molecular feature that contributes to odor). Esters are typically associated with fruity and sweet notes.

-

The Valerate (Pentanoate) Chain: The five-carbon alkyl chain of the valerate group significantly influences the fruity character. The length and branching of this alkyl chain can modulate the specific type of fruitiness. In general, as the carbon chain of the carboxylic acid portion increases, the odor profile of the ester can shift from sharp and solvent-like (e.g., acetate) to more ripe and sweet fruitiness.

Synthesis of 3-Phenylpropyl Valerate

3-Phenylpropyl valerate is typically synthesized via Fischer esterification, a well-established and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Laboratory-Scale Synthesis Protocol:

-

Reactants and Reagents:

-

3-Phenyl-1-propanol

-

Valeric acid (Pentanoic acid)

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-phenyl-1-propanol (1.0 eq), valeric acid (1.2 eq), and toluene.

-

With stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 3-phenylpropyl valerate can be purified by vacuum distillation to yield a colorless liquid with the characteristic fruity, floral, and balsamic aroma.

-

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 3-phenylpropyl valerate. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. In general, it is advisable to work in a well-ventilated area and to wear appropriate gloves and eye protection.

Conclusion

3-Phenylpropyl valerate is a valuable aroma chemical with a complex and appealing olfactory profile. Its characteristic fruity, sweet, floral, and balsamic notes, inferred from the analysis of its structural analogs, make it a versatile ingredient for a wide range of fragrance and flavor applications. A thorough understanding of its chemical properties, combined with rigorous sensory and instrumental analysis, is crucial for its effective utilization. The structure-odor relationships discussed herein provide a scientific basis for its olfactory characteristics and can guide the development of new fragrance ingredients with tailored scent profiles.

References

-

The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propyl propionate. Retrieved from [Link]

-

ScentDB. (n.d.). 3-Phenylpropyl acetate (CAS 122-72-5). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propyl alcohol. Retrieved from [Link]

-

ASTM International. (2023). Standard Terminology Relating to Sensory Evaluation of Materials and Products (E253-23). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate. Retrieved from [Link]

-

Pino, J. A., & Quijano, C. E. (2012). Gas Chromatography‐Olfactometry (GC‐O) of Essential Oils and Volatile Extracts. In ResearchGate. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions (E1490-11). Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

-

Agilent. (2024). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

-

Fazer. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]

-

Pintore, M., & Schieberle, P. (2015). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis routes for 3-phenyl-propyl-amine 5. Retrieved from [Link]

-

Scribd. (n.d.). Astm-Manual On Sensory Testing Methods. Retrieved from [Link]

-

Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

-

Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link]

-

New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of solriamfetol and intermediates thereof.

-

PubChem. (n.d.). 3-Phenylpropyl valerate. Retrieved from [Link]

-

Fragrance University. (n.d.). phenyl propyl butyrate. Retrieved from [Link]

Sources

- 1. 3-Phenylpropyl valerate | C14H20O2 | CID 79546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 4. 3-phenyl propyl propionate, 122-74-7 [thegoodscentscompany.com]

- 5. 3-phenyl propyl isobutyrate, 103-58-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Thermochemical Data and Stability of 3-Phenylpropyl Valerate

Introduction: The Critical Role of Thermochemical and Stability Data in Pharmaceutical and Material Sciences

In the landscape of drug development and material science, a thorough understanding of a molecule's physicochemical properties is paramount. For a compound like 3-phenylpropyl valerate, an ester with potential applications ranging from fragrance formulations to a structural motif in pharmacologically active molecules, its thermochemical data and stability profile are not merely academic points of interest. They are critical determinants of its viability, safety, and efficacy in any given application.

Thermochemical data, such as the enthalpy of formation, provides a fundamental measure of a molecule's intrinsic stability. This information is crucial for predicting reaction energies, understanding potential decomposition pathways, and ensuring the safety of chemical processes at scale. Stability, encompassing resistance to degradation via hydrolysis, oxidation, and thermal stress, directly impacts a product's shelf-life, its impurity profile, and ultimately, its therapeutic or functional performance.

This guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties and assess the stability of 3-phenylpropyl valerate. In the absence of extensive publicly available experimental data for this specific ester, this document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the characterization of this and similar molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and explore the power of computational chemistry as a predictive tool.

Physicochemical Properties of 3-Phenylpropyl Valerate

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem[1] |

| Molecular Weight | 220.31 g/mol | PubChem[1] |

| Boiling Point | 285.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |

| Flash Point | 246.00 °F (118.89 °C) | The Good Scents Company[2] |

| Appearance | Colorless to pale yellow clear oily liquid (estimated) | The Good Scents Company[2] |

| Solubility | Insoluble in water; Soluble in alcohol | The Good Scents Company[2] |

| logP (o/w) | 4.375 (estimated) | The Good Scents Company[2] |

Part 1: Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data is the gold standard for understanding a compound's energetic landscape. The following sections detail the primary techniques that would be employed to characterize 3-phenylpropyl valerate.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a key experimental value from which the standard enthalpy of formation can be derived. For a liquid ester like 3-phenylpropyl valerate, bomb calorimetry is the principal technique.

Causality of Experimental Choices: The combustion of an organic compound in a high-pressure oxygen environment ensures a complete and rapid reaction, which is essential for accurate heat measurement. The constant volume nature of the bomb calorimeter simplifies the thermodynamic calculations, directly yielding the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH).

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of 3-phenylpropyl valerate is placed in a crucible. A known length of ignition wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the bomb, and a small, known amount of distilled water is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[3]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. A stirrer is activated to ensure uniform temperature distribution, and the system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[4]

-

Calculation: The heat capacity of the calorimeter (C_calorimeter) is predetermined using a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change of the system. Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated. The standard enthalpy of formation is then determined using Hess's Law.

Caption: Workflow for Bomb Calorimetry.

Thermal Transitions by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions. It can also provide information on heat capacity.

Causality of Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the sensitive detection of endothermic and exothermic events, providing a detailed thermal profile of the material. For a liquid sample like 3-phenylpropyl valerate, hermetically sealed pans are crucial to prevent volatilization during the experiment.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 3-phenylpropyl valerate is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[5]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to the sample's expected transitions.[6]

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as the temperature is ramped.

-

Data Analysis: The resulting thermogram is analyzed to identify peaks corresponding to thermal transitions. The onset temperature and peak area can be used to determine the transition temperature and the enthalpy change associated with the event.

Caption: DSC Experimental Workflow.

Thermal Decomposition Profile by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Causality of Experimental Choices: By monitoring mass loss as a function of temperature, TGA provides clear information about the temperatures at which a material begins to degrade. The choice of atmosphere (e.g., inert nitrogen or reactive air) can provide insights into the degradation mechanism (e.g., pyrolysis vs. oxidative decomposition).

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: A small, accurately weighed sample of 3-phenylpropyl valerate is placed in a TGA pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) is established with a constant flow rate. A temperature program is initiated, typically a linear ramp to a high temperature.

-

Data Acquisition: The TGA instrument records the sample's mass as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which specific mass loss percentages occur. The derivative of the TGA curve can be used to identify the temperatures of maximum decomposition rates.

Part 2: Assessment of Chemical Stability

The chemical stability of an ester like 3-phenylpropyl valerate is critical for its application, particularly in pharmaceutical contexts where degradation can lead to loss of efficacy and the formation of potentially harmful impurities.

Hydrolytic Stability

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[7] This process can be catalyzed by acid or base.[7]

Causality of Experimental Choices: Accelerated stability testing at various pH values and elevated temperatures is employed to predict the hydrolytic stability under normal storage conditions. The use of a range of pH conditions is critical as the rate of hydrolysis is often pH-dependent.

Experimental Protocol: Accelerated Hydrolysis Study

-

Sample Preparation: Solutions of 3-phenylpropyl valerate are prepared in aqueous buffers at different pH values (e.g., pH 2, 7, and 9).

-

Incubation: The solutions are stored in sealed vials at a constant elevated temperature (e.g., 40°C, 50°C, or 60°C) for a defined period.[8]

-

Analysis: At specified time points, aliquots are withdrawn and analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining 3-phenylpropyl valerate and the formation of its degradation products (valeric acid and 3-phenylpropanol).

-

Data Analysis: The degradation rate constants at each pH and temperature are determined. This data can be used to construct an Arrhenius plot to predict the degradation rate at room temperature and thus estimate the shelf-life.

Caption: Workflow for Accelerated Hydrolysis Study.

Oxidative Stability

Oxidation is another potential degradation pathway for organic molecules. For 3-phenylpropyl valerate, the benzylic protons and the ester group could be susceptible to oxidation.

Causality of Experimental Choices: Forced degradation studies involving exposure to an oxidizing agent are used to identify potential oxidative degradation products and to develop analytical methods for their detection.

Experimental Protocol: Forced Oxidation Study

-

Sample Preparation: A solution of 3-phenylpropyl valerate is prepared in a suitable solvent.

-

Exposure to Oxidant: The solution is treated with an oxidizing agent, such as hydrogen peroxide, and incubated at a controlled temperature.

-

Analysis: The reaction mixture is analyzed at various time points by a technique capable of separating and identifying the parent compound and any degradation products, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Product Identification: The structures of the major degradation products are elucidated using mass spectrometry and other spectroscopic techniques.

Part 3: Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful and cost-effective means of estimating thermochemical properties.

Enthalpy of Formation via Density Functional Theory (DFT)

DFT calculations can be used to predict the standard enthalpy of formation of molecules with a high degree of accuracy.

Causality of Theoretical Choices: Methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) have been shown to provide accurate predictions of the enthalpy of formation for esters, especially when combined with empirical corrections.[9] This approach involves calculating the electronic energy of the molecule and then applying thermal corrections to obtain the enthalpy.

Computational Protocol: DFT Calculation of Enthalpy of Formation

-

Structure Optimization: The 3D structure of 3-phenylpropyl valerate is optimized using a DFT method (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[10]

-

Single-Point Energy Calculation: A more accurate single-point energy is calculated for the optimized geometry using a larger basis set (e.g., B3LYP/6-311++G(d,p)).[7]

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an isodesmic reaction approach. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of 3-phenylpropyl valerate can be accurately determined, as this method helps to cancel out systematic errors in the calculations.[11]

Caption: Computational Workflow for Enthalpy of Formation.

Conclusion

The comprehensive characterization of the thermochemical properties and stability of 3-phenylpropyl valerate is a multi-faceted endeavor that combines rigorous experimental techniques with powerful computational predictions. While a complete experimental dataset for this specific molecule is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for its thorough investigation. By employing techniques such as bomb calorimetry, DSC, and TGA, researchers can obtain critical data on its energetic properties and thermal behavior. Furthermore, systematic stability studies under hydrolytic and oxidative stress are essential for defining its degradation pathways and ensuring its long-term integrity. In parallel, computational approaches like DFT offer a reliable and efficient means of predicting key thermochemical parameters, guiding experimental design, and providing a deeper understanding of the molecule's intrinsic properties. The integrated application of these experimental and theoretical tools is indispensable for the successful development and application of 3-phenylpropyl valerate in the pharmaceutical and material sciences.

References

-

PubChem. 3-Phenylpropyl isovalerate. [Link]

-

Moorpark College. Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. [Link]

-

Linseis. Differential Scanning Calorimetry (DSC) Procedure. [Link]

-

Writing in Biology. Experimental Procedure for Esterification. [Link]

-

Chemistry For Everyone. What Is The Best Way To Set Up A Bomb Calorimeter?. [Link]

-

Scribd. Bomb Calorimeter Setup Guide. [Link]

-

ResearchGate. Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. [Link]

-

Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

PubChem. 3-Phenylpropyl valerate. [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

-

Slideshare. Accelerated Stability Testing. [Link]

-

Scribd. Stability Testing. [Link]

-

ResearchGate. Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

-

Aston University. Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. [Link]

-

Royal Society of Chemistry. Chapter 8: Accelerated Stability Testing – History and Recent Developments. [Link]

-

The Good Scents Company. phenyl propyl valerate. [Link]

-

ResearchGate. Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. [Link]

-

ACS Publications. Thermogravimetric Measurements. [Link]

-

Nanotechnology and Nanoscience Journal. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

Slideshare. Accelerated Stability Testing. [Link]

-

National Institute of Standards and Technology. How to get an enthalpy of formation from ab initio calculations. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Chemistry Stack Exchange. How to evaluate the heat of formation with computational chemistry?. [Link]

-

ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

-

eGyanKosh. UNIT 10 THERMOGRAVIMETRIC ANALYSIS. [Link]

-

The Good Scents Company. 3-phenyl propyl isovalerate. [Link]

-

precisionFDA. 3-PHENYLPROPYL ISOVALERATE. [Link]

Sources

- 1. 3-Phenylpropyl valerate | C14H20O2 | CID 79546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phenyl propyl valerate, 5451-88-7 [thegoodscentscompany.com]

- 3. youtube.com [youtube.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

Precision Synthesis of 3-Phenylpropyl Esters: From Classical Catalysis to Enzymatic Selectivity

Executive Summary & Strategic Value

3-Phenylpropyl esters (e.g., 3-phenylpropyl acetate, 3-phenylpropyl cinnamate) represent a critical structural motif in both the fragrance industry and pharmaceutical development. Characterized by their balsamic, floral, and spicy organoleptic profiles, they serve as essential fixatives in high-end perfumery. In drug discovery, the 3-phenylpropyl moiety acts as a flexible hydrophobic linker, frequently observed in protease inhibitors and GPCR ligands.

This technical guide moves beyond basic textbook preparations, offering a rigorous analysis of two distinct synthetic paradigms: Thermodynamic Acid Catalysis (Fischer Esterification) and Kinetic Biocatalysis (Lipase-Mediated Transesterification). The protocols herein are designed for reproducibility, scalability, and high atom economy.

Key Physicochemical Profile

| Property | 3-Phenylpropyl Acetate | 3-Phenylpropyl Cinnamate |

| CAS Number | 122-72-5 | 122-68-9 |

| Molecular Weight | 178.23 g/mol | 266.33 g/mol |

| Boiling Point | 244–245°C | 370–372°C (est) |

| Density | 1.016 g/mL | 1.075 g/mL |

| Odor Profile | Spicy, floral, balsamic | Sweet, balsamic, heavy fixative |

| Solubility | Ethanol, oils; insol.[1][2][3][4] water | Ethanol, oils; insol. water |

Mechanism-Driven Synthetic Routes

Route A: Classical Fischer Esterification (Thermodynamic Control)

The direct condensation of 3-phenylpropan-1-ol with a carboxylic acid is the industrial baseline. However, it is governed by equilibrium thermodynamics (

Mechanism: The reaction proceeds via a PADPED sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). The rate-limiting step is typically the nucleophilic attack of the alcohol on the activated carbonyl.

Figure 1: Simplified reaction coordinate for acid-catalyzed esterification.

Route B: Lipase-Catalyzed Transesterification (Kinetic Control)

For heat-sensitive substrates (like cinnamates) or when "Green Chemistry" standards are required, enzymatic synthesis using Candida antarctica Lipase B (CAL-B) is superior. This route operates under mild conditions (40–60°C) and follows a Ping-Pong Bi-Bi mechanism .

Mechanism:

-

Acylation: The enzyme's active site serine attacks the acyl donor (e.g., ethyl acetate or vinyl cinnamate), releasing the first alcohol product.

-

Deacylation: 3-phenylpropanol attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the target ester.

Figure 2: Ping-Pong Bi-Bi mechanism for lipase-mediated synthesis.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-Phenylpropyl Acetate (Acid Catalysis)

Target Audience: Industrial Chemists requiring bulk scale.

Reagents:

-

3-Phenylpropan-1-ol (1.0 equiv)

-

Glacial Acetic Acid (1.5 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

-

Solvent: Toluene (for azeotropic water removal)[6]

Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Charge the RBF with 3-phenylpropan-1-ol (13.6 g, 100 mmol), acetic acid (9.0 g, 150 mmol), p-TsOH (0.95 g, 5 mmol), and toluene (100 mL).

-

Reaction: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–4 hours).

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize excess acid, followed by brine (50 mL).

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation (bp ~125°C at 10 mmHg) to obtain a colorless liquid.

Validation Check:

-

TLC: Mobile phase Hexane:EtOAc (9:1). Product

; Alcohol -

Yield: Expect 90–95%.

Protocol 2: Green Synthesis of 3-Phenylpropyl Cinnamate (Enzymatic)

Target Audience: Medicinal Chemists requiring mild conditions/high purity.

Reagents:

-

3-Phenylpropan-1-ol (1.0 equiv)

-

Ethyl Cinnamate (1.2 equiv) — Acyl Donor

-

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) (10% w/w relative to substrate)

-

Molecular Sieves (4Å, activated)

Workflow:

-

Setup: Use a screw-cap vial or shaker flask. No inert atmosphere required.

-

Loading: Mix 3-phenylpropan-1-ol (10 mmol) and ethyl cinnamate (12 mmol) in hexane (20 mL) or run solvent-free. Add 200 mg Novozym 435 and 500 mg activated molecular sieves (to scavenge ethanol byproduct and drive equilibrium).

-

Incubation: Incubate in an orbital shaker at 50°C / 200 rpm for 24 hours.

-

Workup: Filter off the enzyme and sieves (enzyme can be washed with acetone and reused).

-

Purification: Evaporate solvent. Recrystallize from ethanol/water if solid, or purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Selectivity: Lipase avoids polymerization of the double bond in the cinnamate moiety, a risk in acid-catalyzed routes.

-

Yield: Expect 85–92%.

Process Optimization & Troubleshooting

The following decision tree helps optimize reaction conditions based on real-time observations.

Figure 3: Troubleshooting logic for esterification efficiency.

Critical Process Parameters (CPPs)

-

Water Management: In Fischer esterification, failure to remove water limits conversion to ~66%. In enzymatic transesterification, the byproduct (ethanol/methanol) can inhibit the lipase; removal via molecular sieves or vacuum is mandatory.

-

Temperature:

-

Molar Ratio: Using the cheaper reagent in excess (usually the acid or the ester donor) drives the reaction forward (Law of Mass Action).

References

-

Fischer Esterification Mechanism & Kinetics

-

Master Organic Chemistry. "Mechanism of the Fischer Esterification". Available at: [Link]

-

-

Lipase-Catalyzed Synthesis

-

National Institutes of Health (PubMed). "Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate". Available at: [Link]

-

-

3-Phenylpropyl Cinnamate Properties & Applications

-

The Good Scents Company. "3-phenylpropyl cinnamate". Available at: [Link]

-

-

General Esterification Procedures

-

Organic Syntheses. "Fischer Esterification: General Procedures". Available at: [Link]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol Guide: Enzymatic Synthesis of Flavor Esters Using Immobilized Lipase

Abstract

The demand for natural and green-label products has driven significant interest in biocatalysis for the synthesis of flavor and fragrance esters. Enzymatic synthesis using lipases offers a sustainable alternative to traditional chemical methods, operating under mild conditions with high specificity, thereby reducing byproduct formation and energy consumption.[1] Immobilization of these lipases is a critical step for their industrial application, enhancing their stability, reusability, and simplifying downstream processing.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of flavor esters using immobilized lipases, targeted towards researchers and professionals in the food, cosmetic, and pharmaceutical industries.[1]

Introduction: The Case for Biocatalytic Flavor Synthesis

Flavor esters are organic compounds that impart characteristic fruity and floral aromas to a wide range of consumer products.[4] Traditionally, their synthesis has been reliant on chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable side products. Biocatalysis, particularly through the use of lipases (EC 3.1.1.3), has emerged as a powerful and environmentally friendly alternative.[5][6]

Lipases are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments and can reverse this reaction to synthesize esters in non-aqueous media.[7][8] Their utility is further enhanced by their chemo-, regio-, and enantioselectivity.[7] However, the practical application of free lipases in industrial settings is often hampered by their instability and the difficulty in separating them from the reaction mixture. Immobilization addresses these challenges, making enzymatic processes economically viable.[1][2]

Advantages of Using Immobilized Lipases:

-

Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.[1][3]

-

Simplified Product Purification: The immobilized enzyme can be easily separated from the reaction mixture, preventing contamination of the final product.[5][9]

-

Reusability: The ability to reuse the biocatalyst for multiple reaction cycles significantly reduces the overall process cost.[5][6]

-